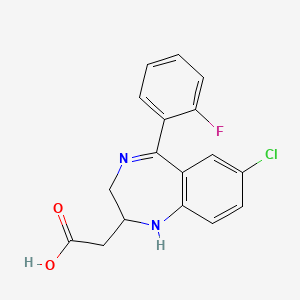

2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid

Description

Properties

CAS No. |

112634-52-3 |

|---|---|

Molecular Formula |

C17H14ClFN2O2 |

Molecular Weight |

332.8 g/mol |

IUPAC Name |

2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |

InChI |

InChI=1S/C17H14ClFN2O2/c18-10-5-6-15-13(7-10)17(12-3-1-2-4-14(12)19)20-9-11(21-15)8-16(22)23/h1-7,11,21H,8-9H2,(H,22,23) |

InChI Key |

PAJQVVXVZXYELM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Orthoester Reaction and Cyclization

A key step involves reacting 2-amino-5-chloro-2'-fluorobenzophenone with an orthoester such as a chloro- or bromo-substituted orthoester (e.g., chloromethyl orthoformate or similar) under acidic catalysis (acetic acid preferred) at 40–90 °C, optimally 55–65 °C, often under reduced pressure to remove alcohol byproducts and drive the reaction forward. This produces an alkoxy intermediate that can be isolated or used in situ for further transformation.

The acid catalyst is chosen from acids with pKa between 0.5 and 4.8, with acetic acid being the most preferred due to its balance of acidity and mildness.

Hydroxylamine Treatment

The alkoxy intermediate is then reacted with hydroxylamine (free base or salt form) in a suitable alcohol solvent (methanol or ethanol) at low temperatures (0 to 20 °C). This step facilitates the formation of an oxime or related intermediate, which is crucial for subsequent ring closure.

Bases such as sodium bicarbonate or sodium acetate are used to liberate free hydroxylamine from its salt form when necessary.

Cyclization and Ring Closure

Cyclization to form the benzodiazepine ring is achieved by heating the intermediate in polyphosphoric acid at elevated temperatures (150–170 °C) for short durations (around 10 minutes). After cooling, the reaction mixture is neutralized with ammonia solution, and the product is extracted and purified by chromatography and crystallization.

Alternative Hexamethylenetetramine Route

Another method involves reacting substituted benzophenones with hexamethylenetetramine in solvents like chloroform or ethanol, sometimes in the presence of potassium iodide or ammonium bromide, followed by acid-catalyzed cyclization. This two-step process yields 1,4-benzodiazepines with improved yields and fewer side products.

Ring Expansion and Functional Group Modification

Ring expansion techniques using acid or thermal treatment of precursors with carbalkoxy groups can be employed to introduce the acetic acid moiety at the 2-position. This involves converting esters to acids or related derivatives under controlled conditions.

Purification

Purification typically involves extraction with organic solvents (dichloromethane, benzene), drying over sodium sulfate, evaporation, and recrystallization from solvents such as ether or methanol to yield the pure compound.

Summary Table of Preparation Steps

Research Findings and Optimization

- The use of acetic acid as the acid catalyst in the orthoester reaction balances reaction rate and selectivity, minimizing side products.

- Performing the orthoester reaction under reduced pressure enhances yield by removing methanol formed during the reaction.

- Hydroxylamine addition at low temperature prevents decomposition and side reactions, improving purity.

- Polyphosphoric acid-mediated cyclization is rapid and efficient but requires careful temperature control to avoid degradation.

- The hexamethylenetetramine method offers a scalable alternative with fewer impurities and easier isolation.

- Ring expansion methods allow for structural modifications, enabling the introduction of the acetic acid moiety with good control over regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

Pharmacological Applications

1. Anxiolytic Properties

Benzodiazepines are widely recognized for their anxiolytic effects. The compound has been studied for its potential to alleviate anxiety symptoms, making it a candidate for developing new anxiolytic medications. Research has shown that modifications in the benzodiazepine structure can enhance efficacy and reduce side effects associated with traditional anxiolytics .

2. Anticonvulsant Activity

The compound has demonstrated anticonvulsant properties in several studies. Benzodiazepines are often utilized in the treatment of epilepsy due to their ability to enhance GABAergic neurotransmission. This compound may offer a new avenue for treating seizure disorders, particularly in patients who do not respond well to existing medications .

3. Sedative Effects

As a member of the benzodiazepine family, this compound exhibits sedative properties that can be beneficial in managing sleep disorders. Its effectiveness as a sedative can be attributed to its action on the central nervous system, promoting relaxation and sleep .

Synthesis and Derivatives

The synthesis of 2,3-dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid has been explored extensively. Various derivatives have been created to enhance specific pharmacological properties or reduce adverse effects. For instance, modifications to the fluorophenyl group can influence the compound's lipophilicity and receptor binding affinity, which are critical factors in drug design .

Case Studies

Case Study 1: Anxiolytic Efficacy

A study conducted on animal models demonstrated that 2,3-dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid significantly reduced anxiety-like behaviors when administered at specific doses. Behavioral tests such as the elevated plus maze showed increased time spent in open arms, indicating reduced anxiety levels .

Case Study 2: Anticonvulsant Potential

In a controlled trial involving epileptic rats, this compound exhibited a dose-dependent reduction in seizure frequency compared to a control group receiving a placebo. The findings suggest that the compound may modulate GABA receptors effectively, providing a basis for further clinical investigations into its use as an anticonvulsant agent .

Comparative Data Table

| Application | Effectiveness | Mechanism of Action | Clinical Relevance |

|---|---|---|---|

| Anxiolytic | High | GABA receptor modulation | Potential new anxiolytic drug |

| Anticonvulsant | Moderate | Enhanced GABAergic transmission | Treatment for epilepsy |

| Sedative | High | CNS depression | Management of sleep disorders |

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved may include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- 2-Fluorophenyl vs. 2-Chlorophenyl: The 2-fluorophenyl group in the target compound contrasts with the 2-chlorophenyl substituent in Methylclonazepam (CAS: 439-14-5).

- Acetic Acid vs. Carboxamide :

The acetic acid moiety distinguishes it from 7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetamide (CAS: 112634-53-4), where the carboxylic acid is replaced with a carboxamide group. This substitution reduces ionization at physiological pH, likely altering bioavailability and metabolic stability .

Core Modifications

- Dihydro vs. Non-Dihydro Derivatives: The dihydro structure (2,3-dihydro) reduces aromaticity compared to 7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepin-2-one (CAS: 2886-65-9), which contains a ketone at position 2. This difference impacts conformational flexibility and receptor interaction .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | PSA (Ų) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound (CAS: 112634-53-4) | 331.77 | 67.48 | 547.6 | 2-Fluorophenyl, Acetic Acid |

| Midazolam Maleate (CAS: 59467-64-0) | 441.84 | 98.7 | N/A | 2-Fluorophenyl, Imidazole Methyl |

| Lorazepam Acetate (CAS: 2848-96-6) | 363.2 | 75.6 | N/A | 2-Chlorophenyl, Acetyloxy |

| Potassium Benzodiazepine Carboxylate | 408.9 | 92.3 | 238–240 (MP) | Phenyl, Carboxylic Acid (K⁺ salt) |

- Polar Surface Area (PSA) : The target compound’s PSA (67.48 Ų ) is lower than midazolam maleate (98.7 Ų ), suggesting improved membrane permeability .

- Thermal Stability : The high boiling point (547.6°C ) implies greater thermal stability compared to 7-chloro-5-(2-fluorophenyl)-1H,3H-1,4-benzodiazepin-2-one derivatives, which degrade in simulated gastric fluid .

Biological Activity

2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid is a compound that belongs to the benzodiazepine class, known for its pharmacological properties, particularly in the modulation of gamma-aminobutyric acid (GABA) receptors. This article explores its biological activity, including its effects on GABA receptor subtypes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H15ClFN3

- Molecular Weight : 303.76 g/mol

- CAS Number : 59467-64-0

- IUPAC Name : [7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine

The primary mechanism of action of this compound involves its interaction with GABA_A receptors. Benzodiazepines typically enhance the effect of GABA at these receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The specific binding affinity and efficacy can vary significantly based on the structural modifications in the benzodiazepine scaffold.

GABA Receptor Modulation

Research indicates that 2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine-2-acetic acid exhibits selective binding to certain GABA_A receptor subtypes. The biological activity is primarily characterized by:

- Increased GABAergic Activity : Enhances inhibitory neurotransmission.

- Subtype Selectivity : Shows a preference for α5 subunit-containing GABA_A receptors, which are implicated in cognitive functions and anxiety modulation .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Anxiolytic Effects : Due to its action on GABA_A receptors, it has potential use as an anxiolytic agent.

- Bronchodilator Properties : Recent studies suggest that compounds with similar structures can relax airway smooth muscle and reduce airway hyperresponsiveness in asthma models .

Case Studies and Experimental Data

A series of studies have evaluated the pharmacological profile of related compounds and their effects:

| Compound | GABA_A Binding Affinity (IC50) | Aqueous Solubility (μM) | Cytotoxicity (LD50 μM) |

|---|---|---|---|

| Compound 1 | 1246 nM | 319 ± 24 | >150 |

| Compound 2 | 134 nM | 397 ± 31 | >150 |

| Compound 3 | 42 nM | 321 ± 19 | >150 |

These findings indicate that modifications to the benzodiazepine structure can significantly influence both efficacy and safety profiles .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of benzodiazepines are critical for their therapeutic effectiveness. Compounds like 2,3-Dihydro-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine derivatives have been shown to possess favorable metabolic stability and low toxicity in preclinical models. For instance:

Q & A

Q. Table 1: Example Synthetic Route

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-fluorophenyl precursor, Cl source (e.g., POCl₃) | Introduce halogen substituents |

| 2 | Acetic acid derivative, triethylamine, anhydrous DMF | Acylation of the benzodiazepine core |

| 3 | Ethanol/water mixture | Recrystallization for purity |

Note : Optimize reaction times and stoichiometry based on intermediate stability .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-fluorophenyl, chloro groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₁₂ClFN₂O₂).

- X-Ray Crystallography : Resolve stereochemistry and confirm the acetic acid moiety’s position .

Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of aromatic benzodiazepines .

Advanced: How can researchers evaluate metabolic stability in preclinical models?

Answer:

In Vitro Assays :

- Liver Microsomes : Incubate the compound with rat/human liver microsomes; quantify parent compound depletion via LC-MS/MS .

- CYP450 Inhibition Screening : Identify metabolic pathways using isoform-specific inhibitors.

In Vivo Studies :

- Administer the compound to rodents, collect plasma/bile samples, and analyze metabolites.

Q. Table 2: Key Metabolic Parameters

| Parameter | Method | Relevance |

|---|---|---|

| Half-life (t₁/₂) | LC-MS/MS | Predicts dosing frequency |

| Metabolite ID | HRMS/MS | Reveals detoxification/activation pathways |

Reference: Pharmacokinetic protocols from designer benzodiazepine studies .

Advanced: How to resolve contradictions in reported GABA-A receptor binding affinities?

Answer:

Discrepancies may arise from:

- Assay Conditions : Variations in pH, temperature, or buffer systems.

- Compound Purity : Trace impurities (e.g., des-chloro derivatives) can skew results .

Q. Strategies :

Standardized Radioligand Assays : Use [³H]-flunitrazepam as a control.

Orthogonal Validation : Compare results from electrophysiology (patch-clamp) and binding assays.

Statistical Reconciliation : Apply meta-analysis to aggregate data from multiple studies .

Basic: What are critical impurities to monitor during synthesis?

Answer:

Common impurities include:

- Des-chloro derivative : Formed via incomplete halogenation.

- Oxidation Byproducts : e.g., 7-hydroxy analogs from air exposure.

- Process-Related Intermediates : Unreacted 2-fluorophenyl precursors .

Analytical Method : Use reverse-phase HPLC with UV detection (λ = 254 nm) and spiked standards for quantification .

Advanced: How to design studies on long-term neuroadaptations induced by this compound?

Answer:

Animal Models : Chronic dosing (4–12 weeks) in rodents to mimic prolonged exposure.

Behavioral Assays : Assess tolerance (e.g., reduced anxiolytic effects in elevated plus maze).

Molecular Profiling :

- qPCR for GABA-A receptor subunit expression (α1, γ2).

- Proteomics to identify downstream signaling changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.